Picotrin diolamine

Description

Treprostinil diolamine is a prostacyclin analog approved for the treatment of pulmonary arterial hypertension (PAH) under the brand name Orenitram®. It functions as a vasodilator and inhibitor of platelet aggregation by targeting prostacyclin receptors, thereby reducing pulmonary vascular resistance . The compound is administered orally as an extended-release tablet, offering a convenient alternative to parenteral prostacyclin therapies. Clinical trials have demonstrated its efficacy in improving exercise capacity (measured by six-minute walk distance, 6MWD) and delaying disease progression in PAH patients .

Properties

CAS No. |

64063-83-8 |

|---|---|

Molecular Formula |

C29H30N2O4 |

Molecular Weight |

470.6 g/mol |

IUPAC Name |

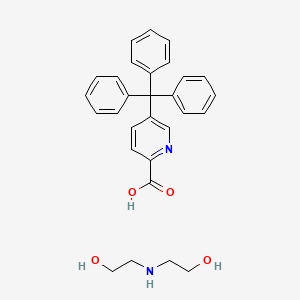

2-(2-hydroxyethylamino)ethanol;5-tritylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C25H19NO2.C4H11NO2/c27-24(28)23-17-16-22(18-26-23)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;6-3-1-5-2-4-7/h1-18H,(H,27,28);5-7H,1-4H2 |

InChI Key |

ZDPNSWQCLRXJDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CN=C(C=C4)C(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PICOTRIN DIOLAMINE involves the reaction of 5-tritylpicolinic acid with 2,2’-iminodiethanol . The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The specific details of the reaction conditions, such as temperature, pressure, and solvents used, are crucial for the successful synthesis of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as salting out and ionic gelation may be employed to facilitate the production process .

Chemical Reactions Analysis

Types of Reactions: PICOTRIN DIOLAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or may be used.

Reduction: Reducing agents like or are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

PICOTRIN DIOLAMINE has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of specialized materials and compounds.

Mechanism of Action

The mechanism of action of PICOTRIN DIOLAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Treprostinil diolamine is often compared to other PAH therapies, including selexipag (Uptravi®) , sildenafil , and bosentan , due to overlapping mechanisms or therapeutic goals. Below is a detailed analysis of its pharmacological and clinical profile relative to these agents.

Pharmacokinetic and Structural Differences

Clinical Efficacy

Primary Endpoint: 6-Minute Walk Distance (6MWD)

- Treprostinil diolamine: In monotherapy trials, it achieved a median improvement of 23 meters in 6MWD at 12 weeks.

- Selexipag : Demonstrated a 4-meter increase in 6MWD versus a 9-meter decline in placebo groups, though its primary benefit was reducing clinical worsening by 40% .

- Sildenafil : Superior to bosentan in improving 6MWD (+114 meters vs. +59 meters) over 4 months .

Combination Therapy Performance

- Conversely, selexipag maintains consistent benefits regardless of background therapy .

- Sildenafil and bosentan are often used as first-line monotherapies, but sildenafil’s superior 6MWD improvement makes it preferable in certain cases .

Q & A

Q. Table: Key PK Metrics

| Parameter | Method |

|---|---|

| Bioavailability | Area Under Curve (AUC) analysis |

| Half-life (t½) | Non-compartmental analysis |

| Tissue Penetration | Ex vivo imaging (e.g., MALDI-TOF) |

Source: Follow Beilstein Journal guidelines for experimental reproducibility .

How can researchers optimize experimental parameters for this compound’s in vivo toxicity screening?

Answer:

- Dose-Response Curves: Use the Hill equation to model EC50 values.

- Ethical Compliance: Adhere to ARRIVE 2.0 guidelines for animal studies.

- Endpoint Selection: Include histopathology, serum biomarkers (ALT/AST), and behavioral assays.

Advanced Tip: Employ machine learning (e.g., random forests) to predict toxicity thresholds from high-throughput screening data .

What statistical frameworks address variability in this compound’s bioactivity data across laboratories?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.